molecular formula C25H20BrN3O7 B12639154 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12639154
M. Wt: 554.3 g/mol
InChI Key: KDQRKIRJGGNYDL-UHFFFAOYSA-N
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Description

5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes benzyl, bromo, hydroxy, methoxy, and nitrophenyl groups

Properties

Molecular Formula

C25H20BrN3O7

Molecular Weight

554.3 g/mol

IUPAC Name

5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H20BrN3O7/c1-35-19-11-15(10-18(26)22(19)30)21-20-23(36-28(21)16-8-5-9-17(12-16)29(33)34)25(32)27(24(20)31)13-14-6-3-2-4-7-14/h2-12,20-21,23,30H,13H2,1H3

InChI Key

KDQRKIRJGGNYDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves multiple steps. One common method includes the acylation of benzene with 5-bromonicotinoyl chloride to produce 5-bromo-3-benzoylpyridine, followed by Kizhner reduction to yield 3-hydroxy-5-benzylpyridine . This intermediate can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Antihypertensive Effects :
    • A derivative of the compound, β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine, has shown long-lasting antihypertensive effects in animal models. This suggests that similar compounds may have therapeutic potential for managing hypertension .
  • Anticancer Properties :
    • Pyrrolo[2,1-c][1,4]benzodiazepines, related to the target compound, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antinociceptive and Anti-inflammatory Activities :
    • Compounds containing the pyrrolidine structure have demonstrated antinociceptive (pain-relieving) and anti-inflammatory effects in preclinical studies. This positions them as potential candidates for developing new analgesics .

Synthetic Methodologies

The synthesis of 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step reactions that include:

  • Condensation Reactions : Utilizing benzyl chloride and acetamido-malonic esters to form key intermediates.
  • Cyclization Techniques : Employing methods such as reductive cyclization to construct the pyrrolo[3,4-d][1,2]oxazole framework .

Case Studies

  • Antihypertensive Studies :
    • In a study involving β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine, researchers synthesized the compound using two different methods and assessed its efficacy in hypertensive animal models. The results indicated significant reductions in blood pressure over extended periods .
  • Cytotoxicity Assays :
    • Research on related pyrrolo compounds has shown promising results in cytotoxicity assays against various cancer cell lines. The mechanisms of action include disruption of cell cycle progression and induction of apoptosis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in binding to proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.

Biological Activity

The compound 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C25H22BrN3O5C_{25}H_{22}BrN_{3}O_{5} with a molecular weight of approximately 499.37 g/mol. The presence of various functional groups such as bromine, methoxy, and nitro groups contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, pyrrolo[3,4-d]oxazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by interacting with specific cellular pathways such as the Bcl-2 family proteins and caspase activation.
  • Case Study : A study demonstrated that a related pyrrolo[3,4-d]oxazole compound exhibited an IC50 value below 10 µM against several cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Effects : Compounds with similar moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly noted for enhancing antibacterial activity.
  • Research Findings : In vitro studies revealed that derivatives containing the pyrrolo[3,4-d] structure displayed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy:

  • Mechanisms : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals.
  • Experimental Data : Various assays (DPPH· and ABTS·+ scavenging) have shown that related compounds can effectively reduce oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Bromine at position 3Enhances cytotoxicity against cancer cells
Methoxy at position 5Imparts antioxidant properties
Nitro group at position 2Increases antibacterial efficacy

The modification of substituents can significantly alter the biological profile of the compound. For instance, replacing the bromine with a chlorine atom may reduce anticancer activity but enhance antimicrobial properties.

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